(3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol
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Overview
Description
(3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol is a complex organic compound that belongs to the class of cholestane derivatives This compound is characterized by its unique structure, which includes a cholestane backbone modified with a phenylurazole moiety and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol typically involves multiple steps:
Starting Material: The synthesis begins with cholest-6,22-diene-3-ol, which is a derivative of cholesterol.
Acetylation: The hydroxyl group at the 3-position is acetylated using acetic anhydride in the presence of a base such as pyridine.
Phenylurazole Attachment: The phenylurazole moiety is introduced through a nucleophilic substitution reaction. This step involves the reaction of the acetylated cholestane derivative with 4-phenylurazole under basic conditions.
Industrial Production Methods: While the detailed industrial production methods are proprietary, they generally follow the same synthetic route with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, improved purification techniques, and automation to ensure consistency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the cholestane backbone.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to a hydroxyl group.
Substitution: The phenylurazole moiety can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include epoxides or hydroxylated derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
(3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: The compound’s structural similarity to natural steroids makes it useful in studying steroid-receptor interactions.
Industry: It serves as an intermediate in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of (3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol involves its interaction with steroid receptors. The phenylurazole moiety may enhance binding affinity to these receptors, modulating their activity. This interaction can influence various biological pathways, including those involved in inflammation, metabolism, and cell proliferation.
Comparison with Similar Compounds
Cholest-6,22-diene-3-ol: The parent compound without the phenylurazole and acetyl modifications.
Cholest-5-en-3β-ol (Cholesterol): A structurally related steroid with a different functional group arrangement.
(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol: A similar compound with an additional hydroxyl group.
Uniqueness: (3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol is unique due to the presence of the phenylurazole moiety, which imparts distinct chemical and biological properties. This modification can enhance receptor binding and specificity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
60324-76-7 |
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Molecular Formula |
C38H51N3O4 |
Molecular Weight |
613.843 |
InChI |
InChI=1S/C38H51N3O4/c1-24(2)25(3)13-14-26(4)30-15-16-31-35(30,6)19-18-32-36(7)20-17-29(45-27(5)42)23-37(36)21-22-38(31,32)41-34(44)39(33(43)40(37)41)28-11-9-8-10-12-28/h8-14,21-22,24-26,29-32H,15-20,23H2,1-7H3/b14-13+/t25-,26+,29-,30+,31+,32-,35+,36-,37+,38-/m0/s1 |
InChI Key |
JGOTVRUNJKKBLL-FKNJDTFKSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC(=O)C)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |
Synonyms |
[4aS-[4aα,6α,8aα,8bβ,10aα,11α(1S*,2E,4R*),13aβ,13bα]]-6-(Acetyloxy)-5,6,7,8,8a,8b,10,10a,11,12,13,13a-dodecahydro-8a,10a-dimethyl-2-phenyl-11-(1,4,5-trimethyl-2-hexenyl)-4a,13b-etheno-1H,9H-benzo[c]cyclopenta[h][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H) |
Origin of Product |
United States |
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